1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid is a member of the β-carboline family, which is known for its diverse biological activities and pharmacological potential. This compound is characterized by a tricyclic structure that includes a pyridine-fused indole framework. β-Carbolines are widely distributed in nature and have been found in various plants, foodstuffs, marine creatures, insects, mammals, and human tissues .
Preparation Methods
The synthesis of 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid typically involves the condensation of tryptamine or tryptophan with aldehydes or ketones. One common synthetic route includes the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydro-β-carboline structure . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can produce dihydro-β-carbolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress, protecting cells and tissues from damage.
Monoamine Oxidase Inhibition: By inhibiting monoamine oxidase, it can increase the levels of neurotransmitters like serotonin and dopamine, which may contribute to its neuroprotective effects.
Comparison with Similar Compounds
1-Salicyl-tetrahydro-beta-carboline-3-carboxylic acid can be compared with other β-carbolines such as:
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid: This compound is similar in structure but lacks the salicyl group, which may affect its biological activity.
1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: This compound has a methyl group instead of a salicyl group, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific substitutions, which can enhance its antioxidant and neuroprotective activities .
Properties
CAS No. |
144651-75-2 |
---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(2-hydroxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3/c22-17-8-4-1-5-11(17)9-15-18-13(10-16(20-15)19(23)24)12-6-2-3-7-14(12)21-18/h1-8,15-16,20-22H,9-10H2,(H,23,24) |
InChI Key |
XJCCQYJOAKBGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.